ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that features a furan ring, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to esterification with ethyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydrothiazole derivatives.
Substitution: Corresponding carboxylic acid.
Scientific Research Applications
ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler compound with a furan ring and a carboxylic acid group.
Thiazole-4-carboxylic acid: Contains a thiazole ring and a carboxylic acid group.
Ethyl 2-furoate: An ester derivative of furan-2-carboxylic acid.
Uniqueness
ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to its combination of furan and thiazole rings, along with an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications based on available literature.
The compound belongs to the thiazole family, which has been noted for its various biological properties. The synthesis typically involves the reaction of furan derivatives with thiazole precursors, leading to compounds that exhibit significant antimicrobial and anticancer activities. The molecular formula for this compound is C12H13N1O2S1 with a molecular weight of approximately 239.30 g/mol.
Property | Value |
---|---|
Molecular Formula | C12H13N1O2S1 |
Molecular Weight | 239.30 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
Case Studies
- Antifungal Activity : In a study evaluating the antifungal properties of thiazole derivatives, compounds similar to ethyl 3-[(furan-2-yl)methyl]-4-methyl exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 µg/mL against fungal strains like Candida albicans and Aspergillus flavus .
- Antiprotozoal Activity : Another investigation revealed that thiazole derivatives showed significant activity against protozoan parasites, with IC50 values indicating potent effects against Trypanosoma cruzi and Leishmania amazonensis. For instance, a related compound demonstrated an IC50 value of 10 nM against Giardia intestinalis, outperforming traditional treatments .
Table 2: Biological Activity Overview
Biological Activity | Target Organisms | MIC/IC50 Values |
---|---|---|
Antibacterial | Staphylococcus aureus | MIC: 6.25 µg/mL |
Escherichia coli | MIC: 12.5 µg/mL | |
Antifungal | Candida albicans | MIC: 6.25 µg/mL |
Aspergillus flavus | MIC: 12.5 µg/mL | |
Antiprotozoal | Trypanosoma cruzi | IC50: 10 nM |
The biological activity of this compound is thought to involve the inhibition of key enzymes in microbial metabolism and cell wall synthesis. Thiazole compounds often target lipid biosynthesis pathways in bacteria, disrupting membrane integrity and leading to cell death .
Properties
IUPAC Name |
ethyl 3-(furan-2-ylmethyl)-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S2/c1-3-15-11(14)10-8(2)13(12(17)18-10)7-9-5-4-6-16-9/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJSUILINVGSJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)CC2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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